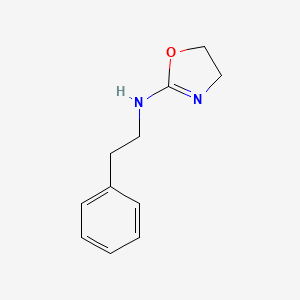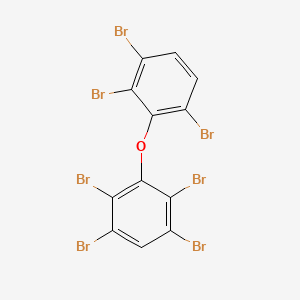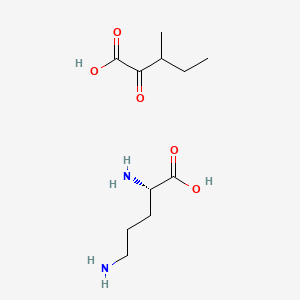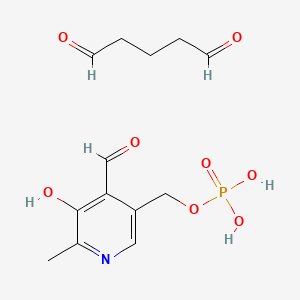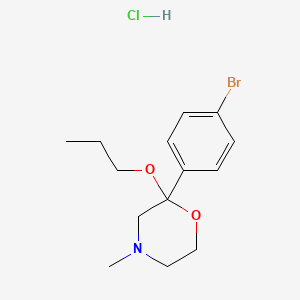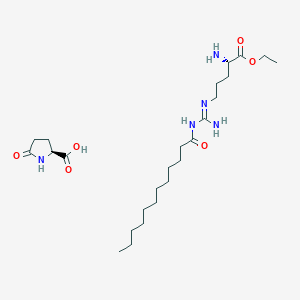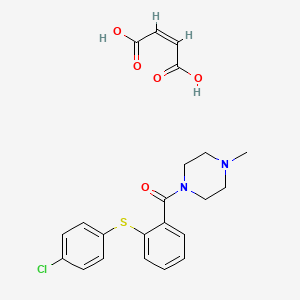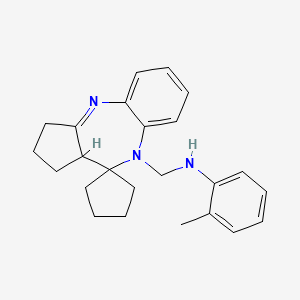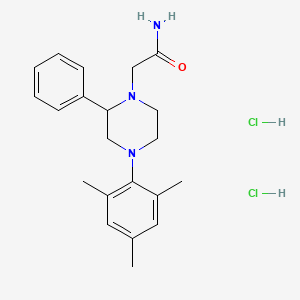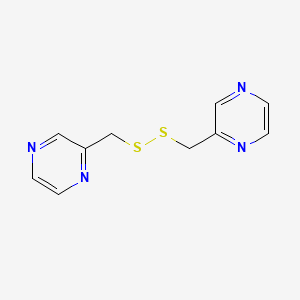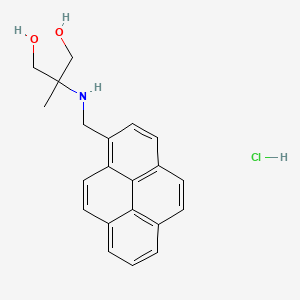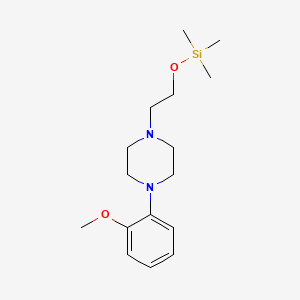
Manganese monomaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese monomaleate is an organometallic compound that features manganese as its central metal atom coordinated with maleate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese monomaleate can be synthesized through several methods, including:
Direct Reaction: Manganese salts such as manganese(II) chloride or manganese(II) acetate can react with maleic acid under controlled conditions to form this compound.
Sol-Gel Method: This involves the hydrolysis and polycondensation of manganese alkoxides in the presence of maleic acid.
Hydrothermal Synthesis: This method uses high temperature and pressure to facilitate the reaction between manganese salts and maleic acid in an aqueous medium.
Industrial Production Methods: The industrial production of this compound typically involves the direct reaction method due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors where manganese salts and maleic acid are mixed in stoichiometric ratios, followed by purification processes to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the manganese center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the maleate ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use solvents like dichloromethane or tetrahydrofuran under inert atmosphere conditions.
Major Products:
Oxidation: Higher oxidation state manganese compounds.
Reduction: Lower oxidation state manganese compounds.
Substitution: New organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Manganese monomaleate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing into its use as a contrast agent in magnetic resonance imaging (MRI) and its potential therapeutic effects.
Industry: this compound is used in the production of advanced materials, including polymers and nanocomposites.
Mecanismo De Acción
The mechanism by which manganese monomaleate exerts its effects involves the interaction of the manganese center with various molecular targets. In catalytic applications, the manganese center can facilitate electron transfer processes, thereby accelerating chemical reactions. In biological systems, this compound can interact with enzymes, altering their activity and affecting metabolic pathways.
Comparación Con Compuestos Similares
Manganese Dioxide (MnO₂): Used in batteries and as a catalyst.
Manganese(II) Sulfate (MnSO₄): Commonly used in fertilizers and as a dietary supplement.
Potassium Permanganate (KMnO₄): A strong oxidizing agent used in water treatment and disinfection.
Uniqueness: Manganese monomaleate is unique due to its specific coordination with maleate ligands, which imparts distinct chemical properties and reactivity. Unlike manganese dioxide or potassium permanganate, this compound can participate in both oxidation and reduction reactions, making it versatile for various applications.
Propiedades
Número CAS |
87098-13-3 |
|---|---|
Fórmula molecular |
C4H2MnO4 |
Peso molecular |
168.99 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioate;manganese(2+) |
InChI |
InChI=1S/C4H4O4.Mn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |
Clave InChI |
PCDVXBKFEVKXMQ-ODZAUARKSA-L |
SMILES isomérico |
C(=C\C(=O)[O-])\C(=O)[O-].[Mn+2] |
SMILES canónico |
C(=CC(=O)[O-])C(=O)[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


